Methoxymethyl isothiocyanate
Overview
Description
Methoxymethyl isothiocyanate is an organic compound with the molecular formula C₄H₇NOS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Methoxymethyl isothiocyanate (MMITC) is an organic compound with the molecular formula C3H5NOS Isothiocyanates, a group to which mmitc belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Isothiocyanates, in general, are known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that MMITC may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Isothiocyanates affect multiple biochemical pathways. They are known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis
Result of Action
Given the known effects of isothiocyanates, it can be inferred that mmitc may have antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a group of compounds to which Methoxymethyl isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . They can modulate a large number of cancer-related targets or pathways including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Cellular Effects
For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner and modulate metastasis-related genes .
Molecular Mechanism
A study on the reaction of the methoxymethyl radical with nitrogen dioxide provides some insights into its potential molecular mechanisms
Temporal Effects in Laboratory Settings
Isothiocyanates have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of methoxymethylamine with carbon disulfide (CS₂) in the presence of a base, followed by oxidation to form the isothiocyanate . Another method includes the use of phenyl chlorothionoformate with methoxymethylamine under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent and reaction conditions is crucial to ensure high yield and purity. The process often includes steps for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dimethylbenzene, aqueous conditions
Catalysts: Bases like sodium hydroxide
Major Products:
Thioureas: Formed from the reaction with amines
Carbamates: Formed from the reaction with alcohols
Scientific Research Applications
Methoxymethyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing therapeutic agents due to its biological activities.
Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays.
Comparison with Similar Compounds
Methoxymethyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Sulforaphane
- Allyl isothiocyanate
Uniqueness: this compound is unique due to its specific methoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .
Properties
IUPAC Name |
isothiocyanato(methoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVODLGSMJMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173679 | |
Record name | Methoxymethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19900-84-6 | |
Record name | Methoxymethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19900-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of Methoxymethyl isothiocyanate with lithiated alkoxyallenes?
A1: this compound reacts with lithiated alkoxyallenes to form various heterocyclic compounds. For instance, reaction with α-lithiated 1-(1-ethoxyethoxy)allene leads to the formation of 5-(1-ethoxyethoxy)-2,3-dihydropyridines and 3-(1-ethoxyethoxy)pyridines [, ]. In another example, reaction with 1,3-dilithio-2-propynylbenzene unexpectedly yields 3-methylsulfanyl-2-phenyl-2-cyclobutenone [, ].
Q2: Can this compound be used to synthesize 1,3-thiazoles?
A2: Yes, this compound can be used to synthesize 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles []. This reaction involves treating 2-aza-1,3,5-trienes, specifically methyl N-[2-alkoxy-1-(prop-2-ynylsulfanyl)buta-1,3-dienyl]- and methyl N-[1-(allylsulfanyl)-2-alkoxybuta-1,3-dienyl]iminoformates (derived from lithiated alkoxyallenes, this compound, and propargyl or allyl bromide), with a strong base like potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa).
Q3: What is the proposed mechanism for 1,3-thiazole formation from 2-aza-1,3,5-trienes and this compound?
A3: The proposed mechanism involves α-deprotonation of the substituent on the sulfur atom (SCH2 group) of the 2-aza-1,3,5-triene intermediate by the strong base. This is followed by intramolecular [, ]-cyclization at the imine group and subsequent aromatization with the elimination of methanol [].
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